molecular formula C11H7NO2S B3105362 Thiazolo[3,2-a]indole-9-carboxylic acid CAS No. 152812-49-2

Thiazolo[3,2-a]indole-9-carboxylic acid

Cat. No.: B3105362
CAS No.: 152812-49-2
M. Wt: 217.25 g/mol
InChI Key: KBSNNUAQCDKOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[3,2-a]indole-9-carboxylic acid is a heterocyclic compound that combines the structural features of both thiazole and indole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research. The thiazole ring is known for its diverse biological activities, while the indole ring is a common scaffold in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[3,2-a]indole-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with thiazole-containing compounds. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[3,2-a]indole-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and indole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Thiazolo[3,2-a]indole-9-carboxylic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: Thiazolo[3,2-a]indole-9-carboxylic acid is unique due to its combined thiazole and indole structures, which confer a distinct set of chemical and biological properties. This dual nature allows it to participate in a variety of reactions and interact with multiple biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

IUPAC Name

[1,3]thiazolo[3,2-a]indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c13-11(14)9-7-3-1-2-4-8(7)12-5-6-15-10(9)12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSNNUAQCDKOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3N2C=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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